molecular formula C10H11NO2 B2772386 2,2-Bis(furan-2-yl)ethan-1-amine CAS No. 2380086-59-7

2,2-Bis(furan-2-yl)ethan-1-amine

Cat. No.: B2772386
CAS No.: 2380086-59-7
M. Wt: 177.203
InChI Key: OSHCZUWFCLHXPZ-UHFFFAOYSA-N
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Description

2,2-Bis(furan-2-yl)ethan-1-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features two furan rings attached to an ethanamine backbone. Furans are known for their wide range of biological and pharmacological properties, making them valuable in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(furan-2-yl)ethan-1-amine can be achieved through several methods. One common approach involves the condensation of furan-2-carboxaldehyde with ethanamine under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and is carried out in a solvent like methanol . Another method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be transformed through selective hydrogenation, oxidation, and other processes to produce furan derivatives . The use of renewable resources for the production of furans aligns with the principles of green chemistry and sustainability.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(furan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and coupling reagents like EDC for substitution reactions .

Major Products

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amides and esters .

Mechanism of Action

The mechanism of action of 2,2-Bis(furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The furan rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound’s antibacterial activity may result from its ability to inhibit bacterial enzymes or disrupt cell membranes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

2,2-Bis(furan-2-yl)ethan-1-amine is unique due to its dual furan ring structure, which imparts distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2,2-bis(furan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-7-8(9-3-1-5-12-9)10-4-2-6-13-10/h1-6,8H,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHCZUWFCLHXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CN)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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